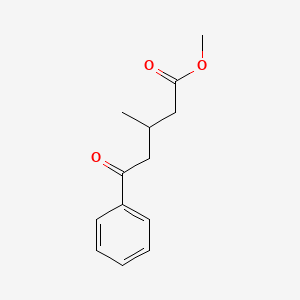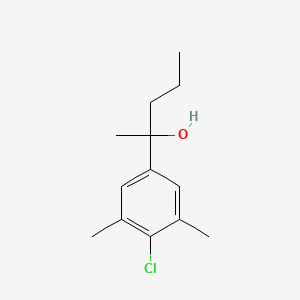
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol
Overview
Description
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol is an organic compound characterized by the presence of a chlorinated aromatic ring and a pentanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol typically involves the chlorination of 3,5-dimethylphenol followed by a series of reactions to introduce the pentanol side chain. The chlorination step can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. This compound targets specific pathways involved in cell membrane synthesis and function .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares a similar aromatic structure but lacks the pentanol side chain.
4-Bromo-3,5-dimethylphenol: Similar structure with a bromine substituent instead of chlorine.
2-Chloro-5-hydroxy-1,3-dimethylbenzene: Another chlorinated derivative with different functional groups.
Uniqueness
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol is unique due to its specific combination of a chlorinated aromatic ring and a pentanol side chain, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-5-6-13(4,15)11-7-9(2)12(14)10(3)8-11/h7-8,15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWKQHXMUZBWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C(=C1)C)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225923 | |
| Record name | Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443302-82-6 | |
| Record name | Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443302-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-3-[3-(methylthio)phenyl]-1-propene](/img/structure/B7997346.png)
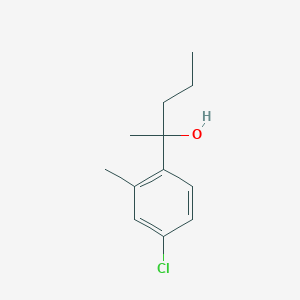
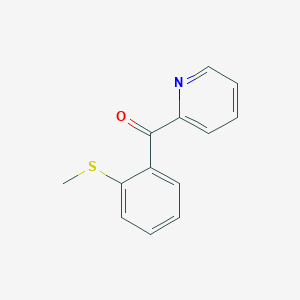
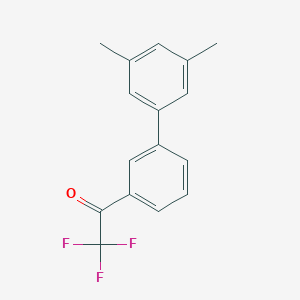
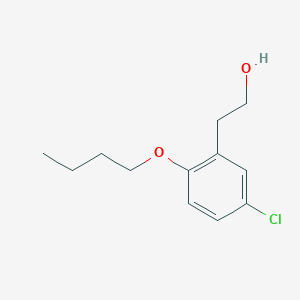
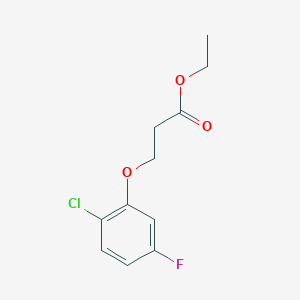
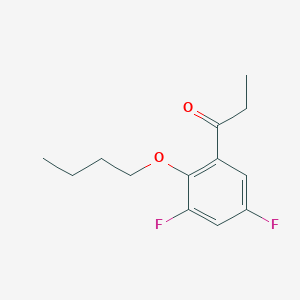


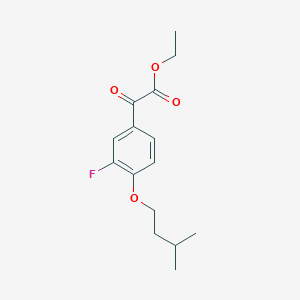
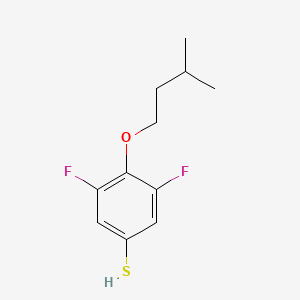
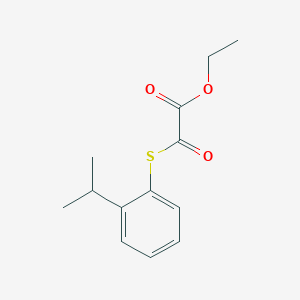
![4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol](/img/structure/B7997435.png)
